Hydrogen-Bond Donor/Acceptor Profile vs. Des-Methyl Analog (CAS 1103516-51-3)
The N2-methyl substitution eliminates one hydrogen-bond donor (HBD) relative to the des-methyl analog N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide (CAS 1103516-51-3). The target compound possesses 2 HBDs (both ureido/amide NH groups) and 3 hydrogen-bond acceptors (HBAs), whereas the des-methyl analog carries 3 HBDs (an additional primary amide NH2) and the same 3 HBAs [1]. This reduction from 3 HBDs to 2 HBDs is significant because HBD count is a critical determinant of passive membrane permeability, oral bioavailability likelihood, and blood-brain barrier penetration potential, as codified in Lipinski's Rule of Five and related drug-likeness metrics [2].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 HBDs, 3 HBAs (Topological Polar Surface Area = 70.7 Ų) |
| Comparator Or Baseline | N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide (CAS 1103516-51-3): 3 HBDs, 3 HBAs (TPSA ~87.7 Ų estimated from SMILES: COc1ccc(NC(=O)N2c3ccccc3CC2C(N)=O)cc1) |
| Quantified Difference | Reduction of 1 HBD; TPSA reduction of approximately 17 Ų |
| Conditions | Computed from molecular structure; TPSA values calculated using standard fragment-based method (Ertl et al.) |
Why This Matters
For procurement decisions in drug discovery programs where CNS penetration or oral bioavailability is a design objective, the reduced HBD count of the N2-methyl analog predicts superior passive permeability compared to the des-methyl comparator, making it the more appropriate choice for lead optimization campaigns targeting intracellular or CNS-exposed targets.
- [1] Kuujia.com. Cas no 1100751-76-5 (N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide). Computed properties including hydrogen-bond donor count, hydrogen-bond acceptor count, and topological polar surface area. Accessed 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
